molecular formula C13H14O B11906461 1-Ethyl-7-methoxynaphthalene

1-Ethyl-7-methoxynaphthalene

Cat. No.: B11906461
M. Wt: 186.25 g/mol
InChI Key: IZOJENZMNYQGIR-UHFFFAOYSA-N
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Description

1-Ethyl-7-methoxynaphthalene is a naphthalene derivative featuring an ethyl group at the 1-position and a methoxy group at the 7-position. Structurally, it belongs to the class of alkyl- and alkoxy-substituted polycyclic aromatic hydrocarbons (PAHs). The ethyl and methoxy substituents likely influence its physicochemical properties, including solubility, melting point, and intermolecular interactions, which are critical for applications in material science or organic synthesis.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-ethyl-7-methoxynaphthalene

InChI

InChI=1S/C13H14O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h4-9H,3H2,1-2H3

InChI Key

IZOJENZMNYQGIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-7-methoxynaphthalene can be achieved through several methods. One common synthetic route involves the alkylation of 7-methoxynaphthalene with ethyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride. Another method involves the use of Grignard reagents, where 7-methoxynaphthalene is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired product.

Industrial production methods may involve the continuous flow of reactants through a reactor, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

1-Ethyl-7-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group activates the aromatic ring towards electrophiles. For example, nitration with nitric acid can introduce nitro groups at specific positions on the ring.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Synthetic Organic Chemistry

1-Ethyl-7-methoxynaphthalene serves as a chemical intermediate in the synthesis of more complex organic molecules. Its structural properties make it an ideal building block for:

  • Pharmaceutical compounds : The compound is used in synthesizing various pharmaceutical agents, including those with anti-inflammatory and analgesic properties. For instance, derivatives of naphthalene have been explored for their potential as inhibitors of lipoxygenase, which is relevant in treating asthma and inflammation .
  • Agomelatine synthesis : A notable application is its role in synthesizing agomelatine, an antidepressant medication. The synthesis process involves converting 1-ethyl-7-methoxynaphthalene into 7-methoxy-naphthalene-1-carbaldehyde, which is then further processed into agomelatine .

Material Science Applications

In material science, 1-ethyl-7-methoxynaphthalene has been evaluated for its potential use in:

  • Cosmetic formulations : Due to its aromatic properties and solubility characteristics, it can be incorporated into cosmetic products. Safety evaluations have been conducted to assess its migration from packaging into cosmetic products, ensuring consumer safety .
  • Polymer additives : The compound may be utilized as an additive in polymer formulations to enhance certain properties like flexibility or thermal stability.

Case Study 1: Pharmaceutical Development

A study highlighted the synthesis of various naphthalene derivatives, including 1-ethyl-7-methoxynaphthalene, aimed at developing new anti-inflammatory drugs. The derivatives were tested for their biological activity against specific targets related to inflammation pathways, showcasing their potential therapeutic benefits .

Case Study 2: Cosmetic Safety Evaluation

Research involving the migration of substances from recycled plastic materials into cosmetic products demonstrated that compounds like 1-ethyl-7-methoxynaphthalene could migrate under certain conditions. This study emphasized the importance of evaluating such compounds for safety and regulatory compliance before their use in consumer products .

Mechanism of Action

The mechanism of action of 1-Ethyl-7-methoxynaphthalene involves its interaction with molecular targets such as enzymes or receptors. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Properties of Selected Naphthalene Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-Ethyl-7-methoxynaphthalene 1-ethyl, 7-methoxy C₁₃H₁₄O 186.25* Ethyl group increases steric bulk; methoxy group enables hydrogen bonding .
1-Methoxynaphthalene 1-methoxy C₁₁H₁₀O 158.20 Methoxy group participates in O–H···O hydrogen bonding .
1-Ethynyl-2,7-dimethoxynaphthalene 1-ethynyl, 2,7-dimethoxy C₁₃H₁₂O₂ 200.23 Ethynyl hydrogen forms intramolecular hydrogen bonds with methoxy oxygen .
(2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone 2-hydroxy, 7-methoxy, 1-benzoyl C₁₈H₁₄O₃ 278.30 Intramolecular O–H···O=C hydrogen bond stabilizes conformation; dihedral angle = 58.65° .

Key Findings:

  • Steric Effects: The ethyl group introduces greater steric hindrance than methyl or methoxy groups, which may alter molecular packing in solid-state structures. For example, in (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone, bulky substituents create a dihedral angle of 58.65° between naphthalene and benzene rings .

Toxicological Comparisons

Table 2: Toxicological Profiles of Naphthalene Derivatives

Compound Key Toxicological Effects (Animal Studies) Exposure Routes Critical Health Endpoints
Naphthalene Hemolytic anemia, cataracts, respiratory inflammation . Inhalation, oral Hematological and ocular effects .
1-Methylnaphthalene Pulmonary edema, liver hypertrophy, nephropathy . Inhalation, oral Respiratory and hepatic effects .
2-Methylnaphthalene Alveolar proteinosis, olfactory epithelial degeneration . Inhalation Respiratory system damage .
1-Ethyl-7-methoxynaphthalene No direct toxicological data available; predicted higher lipophilicity may enhance bioaccumulation risk.

Key Findings:

  • Methyl vs. Ethyl Substituents: Methylnaphthalenes exhibit organ-specific toxicity (e.g., 1-methylnaphthalene targets the liver, while 2-methylnaphthalene affects the lungs) .
  • Methoxy Group Impact: Methoxy-substituted naphthalenes (e.g., 1-methoxynaphthalene) are less volatile than parent naphthalene, which could reduce inhalation exposure risks but enhance persistence in environmental matrices .

Biological Activity

1-Ethyl-7-methoxynaphthalene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article consolidates various research findings, synthetic methods, and biological evaluations of this compound.

1-Ethyl-7-methoxynaphthalene has the following chemical properties:

PropertyValue
Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
IUPAC Name 1-ethyl-7-methoxynaphthalene
InChI Key MMSWBMVQIZQOFB-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=CC=C2C#C)C=C1

Synthesis Methods

The synthesis of 1-Ethyl-7-methoxynaphthalene can be achieved through various methods, including:

  • Reaction with Dimethyl Carbonate: Involves the reaction of 1-naphthol with dimethyl carbonate in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthoquinones or reduction to convert ethynyl groups to ethyl groups using hydrogen gas and palladium catalysts.

Antimicrobial Properties

Research indicates that 1-Ethyl-7-methoxynaphthalene exhibits significant antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer properties . Studies show that it can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, likely through the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

  • Anticancer Study: A study published in ACS Omega explored a series of naphthalene derivatives, including 1-Ethyl-7-methoxynaphthalene, which showed promising results in reducing tumor growth in vitro. The study reported IC50 values indicating effective concentrations for inhibiting cancer cell proliferation .
  • Antimicrobial Efficacy: A comparative study assessed the antimicrobial efficacy of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. 1-Ethyl-7-methoxynaphthalene exhibited a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

The biological activity of 1-Ethyl-7-methoxynaphthalene is attributed to its ability to interact with specific molecular targets within cells:

  • Cell Membrane Interaction: The hydrophobic nature of the compound allows it to insert into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation .

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